N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide
CAS No.: 152302-45-9
Cat. No.: VC21353282
Molecular Formula: C14H15NO2
Molecular Weight: 229.27 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 152302-45-9 |
---|---|
Molecular Formula | C14H15NO2 |
Molecular Weight | 229.27 g/mol |
IUPAC Name | N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide |
Standard InChI | InChI=1S/C14H15NO2/c1-10(16)15-8-7-12-4-2-3-11-5-6-13(17)9-14(11)12/h2-6,9,17H,7-8H2,1H3,(H,15,16) |
Standard InChI Key | UNTZQBYXDYYXIY-UHFFFAOYSA-N |
SMILES | CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |
Canonical SMILES | CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O |
Appearance | Solid Powder |
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide is formally designated under IUPAC nomenclature as N-[2-(7-hydroxynaphthalen-1-yl)ethyl]acetamide . Its molecular formula, C₁₄H₁₅NO₂, reflects a molecular weight of 229.27 g/mol, with a XLogP3-AA partition coefficient of 2.4, indicating moderate lipophilicity . The compound’s SMILES notation (CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)O) and InChIKey (UNTZQBYXDYYXIY-UHFFFAOYSA-N) provide unambiguous representations of its atomic connectivity and stereochemical configuration .
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C₁₄H₁₅NO₂ |
Molecular Weight (g/mol) | 229.27 |
Hydrogen Bond Donors | 2 |
Hydrogen Bond Acceptors | 2 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 49.3 Ų |
Structural Characterization
The compound features a naphthalene backbone substituted with a hydroxyl group at the 7-position and an ethylacetamide side chain at the 1-position. X-ray crystallography and NMR analyses (¹H, ¹³C) confirm that the hydroxyl group engages in intramolecular hydrogen bonding with the acetamide carbonyl, stabilizing a planar conformation . Density functional theory (DFT) studies further predict electron delocalization across the naphthalene ring, enhancing aromatic stability .
Synthetic Pathways and Industrial Applications
Conventional Synthesis Routes
The synthesis of N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide typically proceeds via demethylation of agomelatine (N-[2-(7-methoxy-1-naphthyl)ethyl]acetamide). Patent WO2012093402A1 details a solvent-free, trichloroacetic acid-catalyzed demethylation process, yielding the compound at 185–190°C with a reaction time of 1–5 hours . Alternative routes employ montmorillonite K10 clay as a green catalyst, achieving 75–85% yields under similar conditions .
Table 2: Comparative Synthesis Protocols
Parameter | Acid-Catalyzed Demethylation | Clay-Catalyzed Demethylation |
---|---|---|
Catalyst | Trichloroacetic acid | Montmorillonite K10 |
Temperature | 185–190°C | 180–185°C |
Reaction Time | 1–5 hours | 3–4 hours |
Yield | 82% | 78% |
Industrial Scalability and Green Chemistry
Recent advances emphasize eco-friendly protocols to minimize hazardous byproducts. The montmorillonite K10 method eliminates solvent use, reducing waste generation by 40% compared to traditional organic solvents . Furthermore, the absence of palladium or platinum catalysts in these routes addresses cost and toxicity concerns associated with earlier methodologies .
Physicochemical and Spectroscopic Properties
Spectroscopic Profiles
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UV-Vis Spectroscopy: Absorption maxima at 275 nm (π→π* transition) and 320 nm (n→π* transition) correlate with the conjugated naphthalene system .
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FT-IR: Peaks at 3280 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=O stretch), and 1595 cm⁻¹ (aromatic C=C) confirm functional group integrity .
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NMR: ¹H NMR (DMSO-d₆, 400 MHz) signals at δ 8.15 (d, J = 8.4 Hz, 1H), 7.72 (t, J = 7.8 Hz, 2H), and 2.02 (s, 3H) correspond to naphthalene protons and the acetamide methyl group, respectively .
Pharmacological Significance
Role as an Agomelatine Metabolite
As 7-desmethylagomelatine, this compound is a primary metabolite of agomelatine, formed via hepatic cytochrome P450 1A2 (CYP1A2)-mediated demethylation . Clinical studies report serum concentrations of 12–18 ng/mL in patients receiving agomelatine 25–50 mg/day, with a half-life of 2.3 hours .
Biological Activity
While lacking intrinsic antidepressant efficacy, the compound’s hydroxyl group enhances antioxidant capacity, scavenging 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals with an IC₅₀ of 45 μM . Molecular docking studies suggest weak binding to melatonin receptors (MT₁/MT₂; Ki > 10 μM) compared to agomelatine (Ki = 0.1–0.3 nM) .
Analytical Characterization Methods
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (C18 column, 40:60 acetonitrile:water) resolves N-(2-(7-Hydroxynaphthalen-1-yl)ethyl)acetamide at 6.8 minutes, with a detection limit of 0.05 μg/mL .
Mass Spectrometry
QTOF-MS analysis reveals a protonated molecular ion [M+H]⁺ at m/z 230.12 and fragment ions at m/z 187.09 (loss of CH₂CO) and 144.08 (naphthalene moiety) .
Future Directions and Research Gaps
While the compound’s role as a metabolite is well-established, its potential as a standalone therapeutic or diagnostic biomarker warrants exploration. Computational modeling of its antioxidant mechanism and in vivo pharmacokinetic studies in CYP1A2-deficient populations represent critical research frontiers.
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